Ramoplanin A1 - 81988-87-6

Ramoplanin A1

Catalog Number: EVT-10991392
CAS Number: 81988-87-6
Molecular Formula: C118H152ClN21O40
Molecular Weight: 2540.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ramoplanin A1 is a cyclodepsipeptide and a glycoside.
Ramoplanin A1 is a natural product found in Streptomyces fungicidicus and Actinoplanes with data available.
Overview

Ramoplanin A1 is a potent antibiotic derived from the fermentation products of the actinomycete Actinoplanes strain ATCC 33076. It is part of a family of lipodepsipeptides known for their ability to inhibit bacterial cell wall biosynthesis, particularly against Gram-positive bacteria. Ramoplanin A1, along with its analogs A2 and A3, was first identified in the 1980s and has since been the subject of extensive research due to its promising antimicrobial properties and potential therapeutic applications in treating infections caused by resistant bacteria .

Source

Ramoplanin A1 is produced by the actinomycete Actinoplanes strain ATCC 33076. The antibiotic was isolated from culture broths where specific media formulations were utilized to enhance yield. The production process involves optimizing growth conditions and genetic manipulation of the producing strain to increase the concentration of ramoplanin components .

Classification

Ramoplanin A1 is classified as a lipodepsipeptide antibiotic. This classification is based on its structural characteristics, which include a peptide backbone and lipid components that contribute to its biological activity. It is specifically known for its efficacy against various strains of Clostridium difficile and vancomycin-resistant enterococci .

Synthesis Analysis

Methods

The synthesis of ramoplanin A1 can be achieved through both natural extraction from microbial sources and total synthesis in the laboratory. The natural extraction involves culturing Actinoplanes under optimized conditions, while total synthesis requires a series of chemical reactions to construct the molecule from simpler precursors.

Technical Details

The total synthesis of ramoplanin A1 has been reported, establishing its structure through extensive spectroscopic analysis, including nuclear magnetic resonance and mass spectrometry. The synthetic route typically involves assembling the peptide backbone using non-ribosomal peptide synthetases, followed by modifications to introduce the lipid side chains .

Molecular Structure Analysis

Structure

Ramoplanin A1 features a complex molecular structure characterized by a cyclic peptide backbone with multiple amino acids and a lipid tail. The specific arrangement of these components is crucial for its antimicrobial activity.

Data

The molecular formula for ramoplanin A1 is C58H101N13O19C_{58}H_{101}N_{13}O_{19}, with a molecular weight of approximately 1164.45 g/mol. Structural studies have detailed the stereochemistry of its amino acid residues and lipid components, confirming their roles in binding to bacterial cell walls .

Chemical Reactions Analysis

Reactions

Ramoplanin A1 primarily acts through inhibition of peptidoglycan biosynthesis in bacterial cell walls. This mechanism involves binding to lipid II, a key precursor in cell wall synthesis, thereby preventing the incorporation of new peptidoglycan units into the growing cell wall.

Technical Details

The interaction between ramoplanin A1 and lipid II occurs via hydrogen bonding and hydrophobic interactions, leading to disruption of bacterial cell wall integrity. This action is particularly effective against Gram-positive bacteria due to their reliance on peptidoglycan for structural support .

Mechanism of Action

Process

The mechanism by which ramoplanin A1 exerts its antibacterial effects involves several steps:

  1. Binding: Ramoplanin A1 binds specifically to lipid II in the bacterial membrane.
  2. Inhibition: This binding inhibits the transglycosylation step in peptidoglycan synthesis.
  3. Cell Lysis: As a result, bacterial cells cannot properly synthesize their cell walls, leading to lysis and death.

Data

Studies have shown that ramoplanin A1 exhibits strong activity against various resistant strains, making it an important candidate for treating infections that are difficult to manage with conventional antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ramoplanin A1 is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

Relevant analyses have confirmed that changes in pH and temperature can affect its stability and activity against target bacteria .

Applications

Scientific Uses

Ramoplanin A1 has significant potential applications in clinical settings:

  • Antibiotic Therapy: It is being investigated for use against infections caused by multidrug-resistant organisms, particularly Clostridium difficile infections.
  • Research Tool: Its unique mechanism makes it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.

Clinical trials have explored its efficacy in treating various infections, indicating its importance as an alternative therapeutic agent in an era of rising antibiotic resistance .

Biosynthesis and Genetic Regulation of Ramoplanin A1

Ramoplanin A1 is a structurally complex lipodepsipeptide antibiotic belonging to the ramoplanin and ramoplanin-related lipodepsipeptide (RRLDP) class. Its biosynthesis involves a sophisticated nonribosomal peptide synthetase (NRPS) machinery and dedicated tailoring enzymes, all genetically encoded within a defined biosynthetic gene cluster (BGC). Understanding this genetic architecture and its regulation provides critical insights for bioengineering approaches aimed at yield improvement or structural diversification.

Genetic Organization of the Biosynthetic Gene Cluster

The ramoplanin BGC (designated ram) resides in the genome of its producer organism, Actinoplanes ramoplaninifer ATCC 33076 (reclassified from Actinoplanes sp. ATCC 33076) [1] [4] [7]. This cluster comprises at least 34 open reading frames (ORFs) organized in a contiguous DNA sequence [4]. While the core biosynthetic and tailoring genes are conserved across RRLDP producers like enduracidin (end cluster in Streptomyces fungicidicus) and chersinamycin (chers cluster in Micromonospora chersina), significant differences exist in regulatory genes and accessory functions [1] [7].

  • Core Biosynthetic Genes: The central NRPS machinery is encoded by large multi-modular genes (ramo1, ramo2, ramo3, likely corresponding to ORF1, ORF2, ORF3 or similar designations in patent descriptions [4]). These megasynthetases activate, thioesterify, and condense the specific amino acid precursors into the linear heptadecapeptide backbone. Key genes for the biosynthesis of non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine (HPG) and 3-chloro-4-hydroxyphenylglycine (Chp), are also embedded within the cluster [1] [4].
  • Tailoring and Export Genes: Dedicated genes encode enzymes responsible for crucial post-assembly line modifications (ramo4 - halogenase for Chp formation; ramo29 - mannosyltransferase) and for exporting the mature antibiotic (putative transporters like Ramo31, Ramo32) [4] [6].
  • Regulatory Genes: The ramo5 gene encodes a pathway-specific StrR-like transcriptional regulator, a key activator of ramoplanin biosynthesis [7]. This distinguishes the ram cluster from some other RRLDP clusters (e.g., end) which may possess two StrR-like regulators [7].

Table 1: Core Genes within the Ramoplanin A1 Biosynthetic Gene Cluster (BGC)

Gene (Representative)Protein FunctionRole in Ramoplanin A1 Biosynthesis
ramo1, ramo2, ramo3Nonribosomal Peptide Synthetases (NRPS)Multimodular enzymes activating, modifying, and condensing amino acids into the linear peptide backbone
ramo4Halogenase (e.g., Flavin-dependent)Chlorination of 4-hydroxyphenylglycine at position 17 to form 3-chloro-4-hydroxyphenylglycine (Chp17)
ramo10-ramo19Various (e.g., Epimerization domains, Cyclization domains)Epimerization of specific residues (e.g., Orn4, Orn10, Thr5/8/12, Ala16); Macrocyclization (Chp17-β-OHAsn2 ester bond formation)
ramo22-ramo26Precursor biosynthesis enzymes (e.g., HPG biosynthesis)Supply of non-proteinogenic amino acids like 4-hydroxyphenylglycine (HPG)
ramo29 (Ram29)Glycosyltransferase (Mannosyltransferase)Transfer of first mannose residue to Hpg11
ramo30GlycosyltransferasePotential transfer of second mannose residue to form dimannose on Hpg11
ramo31, ramo32Transporters (ABC-type, MFS-type)Export of mature ramoplanin A1/A2/A3 complex out of the producing cell
ramo5Pathway-specific regulator (StrR-like transcriptional activator)Positive regulation of transcription within the ram BGC

Biosynthetic Pathway and Key Enzymes

The biosynthesis of Ramoplanin A1 follows a canonical nonribosomal peptide assembly logic with specific, ordered modifications:

  • Linear Peptide Assembly: The NRPS multienzyme complex assembles the 17-amino acid peptide chain in a specific order dictated by its module and domain organization. Each module typically contains an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for covalent attachment via a phosphopantetheine arm, and a Condensation (C) domain for peptide bond formation [1] [4]. Crucial epimerization domains (E) within specific modules are responsible for converting activated L-amino acids to their D-configuration (e.g., D-Orn4, D-Orn10, D-Thr5, D-Thr8, D-Thr12, D-Ala16) [4].
  • Cyclization: Following complete assembly of the linear peptide chain, the terminal carboxyl group of Chp17 forms an ester bond with the β-hydroxy group of HAsn2, catalyzed by a dedicated thioesterase (TE) domain typically located at the C-terminus of the final NRPS module. This cyclization creates the characteristic depsipeptide core structure essential for biological activity [1] [4] [9].
  • Chlorination: A dedicated flavin-dependent halogenase, encoded by ramo4 (or equivalent ORF), selectively chlorinates the aromatic ring of Hpg17 at the meta position relative to the hydroxyl group, forming the Chp17 residue [1] [4]. This modification is critical for optimal lipid II binding affinity.
  • Glycosylation: The glycosyltransferase Ram29 (encoded by ramo29) transfers a mannose residue from a polyprenyl phosphomannose (PPM) donor to the phenolic hydroxyl group of Hpg11 [6]. This integral membrane glycosyltransferase acts at the membrane-cytosol interface. A second glycosyltransferase (potentially Ram30 or another) subsequently adds a second mannose residue in an α-1,2 linkage to form the dimannosyl moiety characteristic of mature ramoplanin factors [4] [6].
  • Fatty Acid Acylation: The N-terminus of Asn1 is acylated with a specific fatty acid chain. Ramoplanin A1 carries an n-decanoic acid (C10:0) chain. The enzymatic machinery responsible for this acylation is less clearly defined genetically within the cluster but is presumed to involve an acyltransferase activating the fatty acid (likely derived from primary metabolism) and transferring it onto the α-amino group of the first amino acid (Asn1) after its incorporation by the initiating NRPS module [1] [4] [10]. The length of this fatty acid chain (C8 for A3, C9 for A' factors, C10 for A1, C11 for A2) determines the specific ramoplanin factor produced (A1, A2, A3, A'1, A'2, A'3) [1] [10].

Table 2: Key Tailoring Enzymes and Modifications in Ramoplanin A1 Biosynthesis

ModificationResidue AffectedKey Enzyme(s)Gene(s)Functional Significance
EpimerizationOrn4, Orn10, Thr5, Thr8, Thr12, Ala16Embedded NRPS Epimerization (E) domainsWithin ramo1, ramo2, ramo3Generates D-configured residues essential for proper peptide folding, stability, and lipid II binding.
MacrocyclizationLink: Chp17 C=O → β-OH of HAsn2Thioesterase (TE) domainC-terminal domain of final NRPS moduleCreates the depsipeptide ring structure; abolishes activity if disrupted.
ChlorinationHpg17 → Chp17Flavin-dependent Halogenaseramo4Enhances binding affinity to lipid II; crucial for optimal antibiotic potency.
Glycosylation (Mannosylation)Hpg11 OHPolyprenyl phosphomannose-dependent Glycosyltransferase(s)ramo29 (Ram29), ramo30?Ram29 transfers first mannose [6]; Enhances aqueous solubility and stability of the molecule; not essential for in vitro activity but important pharmacologically.
N-terminal AcylationAsn1 α-NH₂Acyltransferase (not fully characterized)Not definitively assigned in clusterAttaches fatty acid chain (Decanoic acid, C10:0 for A1); influences membrane anchoring and potentially kinetics of lipid II interaction.

Regulatory Mechanisms

The ram BGC is subject to complex regulation, primarily orchestrated by a pathway-specific transcriptional activator:

  • Pathway-Specific Regulation (Ramo5): The ramo5 gene encodes a transcriptional regulator belonging to the StrR-like family. StrR-like regulators are common activators found in BGCs for various antibiotics, including glycopeptides (e.g., vancomycin, teicoplanin, balhimycin), aminocoumarins (novobiocin), aminoglycosides (streptomycin), and lipodepsipeptides (enduracidin, chersinamycin, ramoplanin) [7]. Ramo5 possesses a characteristic N-terminal ParB-like nuclease domain (associated with chromosome segregation proteins) and a C-terminal DNA-binding domain. It functions as a positive regulator, binding to specific promoter regions within the ram cluster to activate the transcription of biosynthetic and tailoring genes [7]. Knockout of ramo5 homologs in related pathways (e.g., bbr in balhimycin, tei15 in teicoplanin, dbv4 in A40926, end22 in enduracidin) abolishes antibiotic production, highlighting their essential role [7]. Heterologous expression studies suggest StrR-like regulators like Chers28 (from chersinamycin BGC) can potentially cross-activate the teicoplanin and A40926 BGCs, indicating functional conservation despite phylogenetic distance [7].
  • Potential for Higher-Level Regulation: While ramo5 is the key identified pathway-specific regulator, the production of ramoplanin, like other secondary metabolites, is likely influenced by global regulatory networks within Actinoplanes ramoplaninifer. These could include:
  • Nutrient Sensing: Carbon (e.g., glucose repression) and nitrogen source availability.
  • Stress Responses: Potentially linked to phosphate limitation or other environmental stresses triggering secondary metabolite production.
  • Growth Phase: Production is typically associated with the late exponential or stationary growth phase.
  • Two-Component Systems: Histidine kinase-response regulator pairs sensing environmental cues.
  • Sigma Factors: Alternative sigma factors directing RNA polymerase to specific promoters under stress conditions. However, specific global regulators directly interacting with the ram cluster beyond Ramo5 are not yet well-characterized in the literature reviewed.
  • Induction by Lipid II-Targeting Antibiotics (Indirect Evidence): While not a direct regulator of the ram cluster, research on Clostridioides difficile reveals that its vanG operon (conferring low-level vancomycin resistance via D-Ala-D-Ser production) is induced not only by its cognate VanS histidine kinase in response to vancomycin but also, in a vanS mutant background, by ramoplanin itself. This induction is mediated by cross-activation of the VanR response regulator by non-cognate histidine kinases (CD35990 and CD22880) that sense membrane perturbations caused by lipid II-binding antibiotics like vancomycin and ramoplanin [3]. This highlights the cellular response mechanisms triggered by ramoplanin, indirectly connecting its mechanism of action to broader bacterial regulatory circuits, though not directly regulating its own biosynthesis.

The tightly regulated expression of the ram cluster ensures efficient resource allocation for ramoplanin production primarily under conditions where its biosynthesis provides a competitive advantage to the producing organism. Understanding this regulation, particularly the role of Ramo5 and potential cross-talk with heterologous regulators, offers avenues for strain engineering to enhance yields.

Properties

CAS Number

81988-87-6

Product Name

Ramoplanin A1

IUPAC Name

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide

Molecular Formula

C118H152ClN21O40

Molecular Weight

2540.0 g/mol

InChI

InChI=1S/C118H152ClN21O40/c1-8-9-10-11-15-22-81(152)126-76(50-80(122)151)106(165)140-92-98(100(123)159)179-116(175)91(65-33-44-77(150)71(119)49-65)139-101(160)55(4)125-104(163)74(47-54(2)3)127-82(153)51-124-107(166)86(60-23-34-66(146)35-24-60)135-110(169)85(58(7)145)133-112(171)88(64-31-42-70(43-32-64)176-118-99(96(157)94(155)79(53-142)178-118)180-117-97(158)95(156)93(154)78(52-141)177-117)134-103(162)72(20-16-45-120)128-105(164)75(48-59-18-13-12-14-19-59)130-108(167)83(56(5)143)132-113(172)89(62-27-38-68(148)39-28-62)137-114(173)90(63-29-40-69(149)41-30-63)136-109(168)84(57(6)144)131-102(161)73(21-17-46-121)129-111(170)87(138-115(92)174)61-25-36-67(147)37-26-61/h10-15,18-19,22-44,49,54-58,72-76,78-79,83-99,117-118,141-150,154-158H,8-9,16-17,20-21,45-48,50-53,120-121H2,1-7H3,(H2,122,151)(H2,123,159)(H,124,166)(H,125,163)(H,126,152)(H,127,153)(H,128,164)(H,129,170)(H,130,167)(H,131,161)(H,132,172)(H,133,171)(H,134,162)(H,135,169)(H,136,168)(H,137,173)(H,138,174)(H,139,160)(H,140,165)/b11-10+,22-15-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,79-,83+,84-,85-,86+,87-,88+,89-,90+,91+,92+,93-,94-,95+,96+,97+,98+,99+,117-,118+/m1/s1

InChI Key

QMJRFQRMRCJRIV-NIIZMFKTSA-N

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C(C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N

Isomeric SMILES

CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)[C@@H](C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N

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